MFCD01649377
Description
MFCD01649377 is a chemical compound identified by its MDL number, which is used in scientific databases to catalog its structural and physicochemical properties. These compounds often serve as intermediates in pharmaceutical synthesis or catalysts in organic reactions. Key properties to characterize such compounds include molecular weight, solubility, hydrogen bonding capacity, and bioactivity metrics (e.g., LogP, bioavailability scores).
Properties
IUPAC Name |
2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O5S/c1-25-11-8-10(14(20)16(27-3)15(11)26-2)18(24)22-19-13(17(21)23)9-6-4-5-7-12(9)28-19/h8H,4-7H2,1-3H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCPALWPLAZYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD01649377 involves several synthetic routes and reaction conditions. The industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the optimal formation of the compound.
Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to produce the compound in bulk quantities.
Chemical Reactions Analysis
MFCD01649377 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while reduction may yield various reduced forms of the compound.
Scientific Research Applications
MFCD01649377 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of MFCD01649377 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD01649377, a comparative analysis is structured using data from structurally related compounds in the evidence. These comparisons focus on molecular features, synthetic routes, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Diversity :
- CAS 918538-05-3 features a pyrrolotriazine core with chlorine substituents, common in kinase inhibitors .
- CAS 1046861-20-4 is a boronic acid derivative, often used in Suzuki-Miyaura cross-coupling reactions .
- CAS 428854-24-4 contains a pyrazolopyridine moiety, which is prevalent in anticancer agents .
- This compound is hypothesized to share a heterocyclic backbone based on its MDL classification.
Synthetic Accessibility :
- CAS 918538-05-3 is synthesized via nucleophilic substitution using N-ethyl-N,N-diisopropylamine, yielding 85% purity under optimized conditions .
- CAS 1046861-20-4 employs palladium-catalyzed cross-coupling in THF/water, reflecting standard protocols for boronic acids .
- This compound likely requires multistep synthesis involving transition-metal catalysis, as seen in hybrid phosphine-alkene ligand systems .
CAS 428854-24-4 exhibits high synthetic accessibility (score: 2.07), aligning with its use in scalable drug development . this compound’s bioactivity remains uncharacterized in the evidence, but its structural analogs highlight the importance of LogP (<3) and TPSA (<60 Ų) for drug-likeness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
